molecular formula C14H22N2O B2897452 1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol CAS No. 919021-30-0

1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol

Cat. No.: B2897452
CAS No.: 919021-30-0
M. Wt: 234.343
InChI Key: WVVLBFMXFUUKHG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-(azepan-1-yl)ethan-1-ol is a β-amino alcohol derivative featuring a 4-aminophenyl group and a seven-membered azepane ring. This compound is categorized as a tertiary amine and has been explored in pharmacological contexts, though its specific applications remain understudied .

Properties

IUPAC Name

1-(4-aminophenyl)-2-(azepan-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-13-7-5-12(6-8-13)14(17)11-16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVLBFMXFUUKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol typically involves the reaction of 4-nitrophenyl ethanol with azepane under reducing conditions. The nitro group is first reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent like ethanol and a temperature range of 25-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the reduction process, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be further reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 1-(4-Carboxyphenyl)-2-(azepan-1-yl)ethanol.

    Reduction: 1-(4-Aminophenyl)-2-(azepan-1-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the azepane ring provides structural stability. The ethanol moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(Azepan-1-yl)-1-(3-bromophenyl)ethan-1-ol (Compound 57)
  • Structure: Replaces the 4-aminophenyl group with a 3-bromophenyl substituent.
  • Synthesis : Prepared via GP4 reaction (82% yield) using azepane and 1-bromo-3-vinylbenzene.
  • However, the absence of an amino group reduces hydrogen-bonding capacity compared to the 4-aminophenyl analog .
1-(4-Methoxyphenyl)ethan-1-one Derivatives
  • Example : 1-(4-Methoxyphenyl)ethan-1-one (CAS 122-84-9) replaces the hydroxyl and azepane groups with a ketone and methoxy substituent.
  • Key Differences: The ketone functionality alters electronic properties, reducing solubility in polar solvents compared to the alcohol-containing parent compound.

Variations in the Amine Moiety

2-(Diisopropylamino)-1-phenylethan-1-ol (Compound 58)
  • Structure : Substitutes azepane with a diisopropylamine group.
  • Synthesis : Synthesized via GP4 (22% yield), significantly lower than the azepane analog (82%), suggesting azepane’s cyclic structure enhances reaction efficiency or stability .
  • Key Differences : Diisopropylamine introduces branching, increasing hydrophobicity but reducing conformational flexibility compared to azepane.
2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol
  • Structure : Features a benzylamine group and 4-ethylphenyl substituent.
  • Properties: Higher molecular weight (255.36 g/mol vs. main compound’s 248.35 g/mol) due to the benzyl group.

Functional Group Modifications

1-(Azepan-1-yl)-2-(4-phenyltriazol-1-yl)ethanone Derivatives
  • Example: 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag).
  • Key Differences : The hydroxyl group is replaced with a ketone, and a triazole ring is introduced. These derivatives exhibit high synthetic yields (88–99%) and solid-state stability, highlighting the efficiency of click chemistry in modifying the core structure .
Benzofuryl β-Amino Alcohols
  • Example : (R)-1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol.
  • Key Differences: Incorporates a benzofuran ring and imidazole, demonstrating antibacterial activity against S. aureus and M. furfur. This suggests that replacing the 4-aminophenyl group with heteroaromatic systems can enhance bioactivity .

Research Findings and Implications

  • Synthetic Efficiency : Azepane-containing compounds (e.g., Compound 57) consistently achieve higher yields than their branched-amine counterparts, likely due to the cyclic structure stabilizing intermediates .
  • Bioactivity Potential: While the main compound lacks reported bioactivity, structurally related benzofuryl β-amino alcohols exhibit antimicrobial properties, suggesting that 1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol could be a candidate for similar studies .
  • Functionalization Flexibility : Bromine or triazole substituents enable further derivatization, positioning the main compound as a versatile scaffold for drug discovery .

Biological Activity

1-(4-aminophenyl)-2-(azepan-1-yl)ethan-1-ol, also known as a derivative of azepane and an aminophenyl compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C14H22N2OC_{14}H_{22}N_{2}O and a molecular mass of approximately 234.34 g/mol . Its structure includes an azepane ring which contributes to its unique pharmacological profile.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral activities. In vitro studies have demonstrated efficacy against various microbial strains, suggesting its potential as a therapeutic agent in infectious diseases .

GlyT1 Inhibition

A significant area of research involves the compound's role as an inhibitor of Glycine Transporter 1 (GlyT1). Modifications to the azepane moiety have resulted in increased potency compared to other similar compounds. For instance, one study reported an IC50 value of 37 nM for a related compound, indicating strong inhibitory activity on GlyT1, which is crucial in modulating neurotransmitter levels in the central nervous system .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules. The amino group facilitates interactions with enzymes and receptors, potentially altering their activity. The azepane ring enhances the compound's structural stability, allowing it to maintain efficacy under various physiological conditions .

Study on Antitumor Activity

In a study investigating nitrogen-enriched derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. The findings suggested that such compounds could serve as potential anticancer agents by targeting apoptotic mechanisms .

Pharmacokinetic Studies

Pharmacokinetic evaluations have revealed favorable brain-plasma ratios for select derivatives of this compound, indicating good central nervous system penetration. This property is critical for developing treatments for neurological disorders .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameGlyT1 IC50 (nM)Antimicrobial ActivityCNS Penetration
This compoundTBDYesFavorable
1-Amino-3-(piperidin-1-yl)propan-2-olTBDModerateModerate
2-(azepan-1-yl)-2-phenylethanamine37YesFavorable

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.
  • Catalysts : Palladium or ruthenium catalysts enhance regioselectivity in hydrogenation steps .
  • Purification : Column chromatography or recrystallization is essential to isolate enantiopure forms (>95% purity) .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Reductive Amination65–7590–95pH 6.5, RT, NaBH₃CN
Multi-Step Alkylation50–6085–9080°C, K₂CO₃, DMF

How does stereochemistry influence the biological activity of this compound?

Advanced Research Question
Answer:
The compound’s stereochemistry directly impacts its interaction with chiral biological targets (e.g., enzymes, receptors). For example:

  • (R)-Enantiomer : Displays higher affinity for serotonin receptors due to optimal spatial alignment of the azepane and aminophenyl groups .
  • (S)-Enantiomer : Shows preferential inhibition of cytochrome P450 enzymes, as demonstrated in hepatic microsome assays .

Q. Methodological Approaches :

  • Asymmetric Synthesis : Use chiral Ru catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) for enantioselective hydrogenation .
  • Activity Assays : Compare IC₅₀ values of enantiomers using fluorescence polarization or SPR-based binding studies .

What spectroscopic and computational techniques are most effective for characterizing this compound?

Basic Research Question
Answer:
Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azepane N-H at δ 2.5–3.0 ppm; aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₂₃N₂O⁺: calculated 259.18, observed 259.17) .
  • X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Table 2 : NMR Spectral Data (Key Peaks)

Proton Groupδ (ppm)Multiplicity
Azepane N-H2.7Broad
Aromatic (C₆H₄)6.9–7.1Doublet
Ethanol -OH4.8Singlet

How can structure-activity relationships (SAR) be analyzed for enzyme inhibition by this compound?

Advanced Research Question
Answer:
SAR Workflow :

Analog Synthesis : Prepare derivatives with modified azepane ring sizes (e.g., piperidine vs. azepane) or substituted aminophenyl groups .

Enzyme Assays : Test inhibitory activity against targets (e.g., monoamine oxidases) using fluorogenic substrates .

Computational Modeling : Perform molecular docking (AutoDock Vina) to map interactions (e.g., hydrogen bonds with catalytic residues) .

Q. Key Finding :

  • The azepane ring’s flexibility enhances binding to enzymes with deep hydrophobic pockets, while the ethanol group stabilizes interactions via hydrogen bonding .

What protocols ensure stability of this compound under varying pH and temperature?

Basic Research Question
Answer:
Stability Testing :

  • pH Stability : Store in buffered solutions (pH 4–7.4) at 4°C; degradation accelerates above pH 8 due to ethanol group oxidation .
  • Thermal Stability : Half-life decreases from 120 days (25°C) to 7 days (40°C), as shown by HPLC monitoring .

Q. Mitigation Strategies :

  • Use antioxidants (e.g., BHT) in aqueous formulations.
  • Lyophilize for long-term storage (−80°C).

How can computational methods predict the compound’s interactions with biological targets?

Advanced Research Question
Answer:
Workflow :

Molecular Docking : Predict binding modes to receptors (e.g., GPCRs) using Glide or GOLD .

MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of key interactions (e.g., π-π stacking with aromatic residues) .

Free Energy Calculations : Use MM-PBSA to quantify binding affinities and guide lead optimization .

Q. Case Study :

  • The compound’s aminophenyl group forms a salt bridge with Asp113 in the serotonin 5-HT₂A receptor, explaining its nanomolar affinity .

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